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For Researchers, Scientists, and Drug Development Professionals

[Waltham, MA] — Paltimatrectinib (formerly PBI-200) emerged from the laboratories of
Pyramid Biosciences as a potent, orally bioavailable, and brain-penetrant pan-Tropomyosin
Receptor Kinase (pan-Trk) inhibitor. Its development was aimed at addressing the unmet need
for effective therapies in cancers driven by NTRK gene fusions, including those with acquired
resistance to first-generation Trk inhibitors and central nervous system (CNS) metastases. This
technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical
characterization of Paltimatrectinib.

Discovery and Rationale: Targeting a Promiscuous
Oncogene

NTRK gene fusions are oncogenic drivers in a wide array of adult and pediatric solid tumors.
These chromosomal rearrangements lead to the constitutive activation of Trk receptor tyrosine
kinases (TrkA, TrkB, and TrkC), which in turn aberrantly activates downstream signaling
pathways, promoting cellular proliferation and survival. While first-generation Trk inhibitors like
larotrectinib and entrectinib have demonstrated significant clinical efficacy, the emergence of
acquired resistance mutations, such as the "gatekeeper" G595R mutation in TrkA, and their
limited ability to penetrate the blood-brain barrier, thereby failing to effectively treat brain
metastases, necessitated the development of next-generation inhibitors.
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Paltimatrectinib was designed to overcome these limitations. The discovery program focused
on identifying a novel chemical scaffold with potent inhibitory activity against wild-type Trk
kinases and clinically relevant resistance mutations, coupled with excellent CNS penetration.

Chemical Synthesis

The chemical synthesis of Paltimatrectinib, with the IUPAC name 5-((2R)-2-(2,5-
difluorophenyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine, is
a multi-step process. The core of the molecule is a pyrazolo[1,5-a]pyrimidine scaffold. A
detailed, step-by-step experimental protocol is provided below.

Experimental Protocol: Synthesis of Paltimatrectinib

General Information: All reactions were carried out under an inert atmosphere (nitrogen or
argon) with dry solvents under anhydrous conditions unless otherwise noted. Reagents were
purchased from commercial suppliers and used without further purification. Reaction progress
was monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid
chromatography-mass spectrometry (LC-MS). Flash column chromatography was performed
using silica gel (230-400 mesh). 1H NMR spectra were recorded on a 400 MHz spectrometer
and chemical shifts are reported in parts per million (ppm) relative to the solvent peak.

Step 1: Synthesis of 3-amino-1H-pyrazole-4-carbonitrile

To a solution of malononitrile (1 equivalent) in ethanol, add sodium ethoxide (1.1 equivalents)
portionwise at 0 °C.

After stirring for 30 minutes, add hydrazine hydrate (1 equivalent) dropwise.

The reaction mixture is then refluxed for 4 hours.

After cooling to room temperature, the resulting precipitate is filtered, washed with cold
ethanol, and dried under vacuum to afford 3-amino-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of 3-bromo-1H-pyrazolo[3,4-b]pyridine

e A mixture of 3-amino-1H-pyrazole-4-carbonitrile (1 equivalent) and 2-bromomalonaldehyde
(1.1 equivalents) in acetic acid is heated at 100 °C for 6 hours.
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e The reaction mixture is cooled and poured into ice water. The precipitate is collected by
filtration, washed with water, and dried to give 3-bromo-1H-pyrazolo[3,4-b]pyridine.

Step 3: Synthesis of 3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)-1H-pyrazolo[1,5-a]pyrimidine

e To a solution of 3-bromo-1H-pyrazolo[3,4-b]pyridine (1 equivalent) and 4-
(trifluoromethyl)-1H-pyrazole (1.2 equivalents) in dimethylformamide (DMF), add potassium
carbonate (2 equivalents).

e The mixture is heated at 120 °C for 12 hours.

» After cooling, the reaction is diluted with water and extracted with ethyl acetate. The
combined organic layers are washed with brine, dried over sodium sulfate, and
concentrated. The crude product is purified by column chromatography to yield 3-(4-
(trifluoromethyl)-1H-pyrazol-1-yl)-1H-pyrazolo[1,5-a]pyrimidine.

Step 4: Synthesis of 5-chloro-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine

e A solution of 3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)-1H-pyrazolo[1,5-a]pyrimidine (1
equivalent) in phosphorus oxychloride (excess) is heated at 100 °C for 3 hours.

e The excess phosphorus oxychloride is removed under reduced pressure. The residue is
carefully quenched with ice water and neutralized with a saturated sodium bicarbonate
solution.

e The resulting solid is filtered, washed with water, and dried to give 5-chloro-3-(4-
(trifluoromethyl)-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine.

Step 5: Synthesis of Paltimatrectinib

» To a solution of 5-chloro-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine (1
equivalent) and (R)-2-(2,5-difluorophenyl)pyrrolidine (1.1 equivalents) in dimethyl sulfoxide
(DMSO), add N,N-diisopropylethylamine (DIPEA) (3 equivalents).

e The reaction mixture is heated at 140 °C for 24 hours.
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 After cooling, the mixture is diluted with water and extracted with ethyl acetate. The
combined organic layers are washed with brine, dried over sodium sulfate, and
concentrated.

e The crude product is purified by preparative high-performance liquid chromatography
(HPLC) to afford Paltimatrectinib as a solid.

Biological Activity and Data

Paltimatrectinib has demonstrated potent and selective inhibition of Trk kinases and robust
anti-tumor activity in preclinical models.

In Vitro Kinase Inhibition

The inhibitory activity of Paltimatrectinib against Trk family kinases and clinically relevant
resistance mutations was determined using a radiometric kinase assay.

Experimental Protocol: In Vitro Kinase Assay

e Enzymes: Recombinant human TrkA, TrkB, and TrkC kinase domains were expressed and
purified from Sf9 insect cells. TrkA G595R and G667C mutant kinases were generated by
site-directed mutagenesis.

e Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCI2, 1 mM EGTA, 0.02% Brij35, 0.02
mg/ml BSA, 0.1 mM Na3Vv0O4, 2 mM DTT, and 1% DMSO.

e Substrate: Poly(Glu, Tyr) 4:1.

e Procedure: Kinase, substrate, and varying concentrations of Paltimatrectinib were
incubated in the assay buffer for 20 minutes at room temperature. The reaction was initiated
by the addition of [y-33P]ATP. After incubation for 2 hours at room temperature, the reaction
was stopped, and the radioactivity incorporated into the substrate was measured using a
scintillation counter. IC50 values were calculated from the dose-response curves using non-
linear regression analysis.
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Target IC50 (nM)[1]
TrkA 0.45

TrkB 2.2

TrkC 19

TrkA G595R (Gatekeeper) 3.4

TrkA G667C 10

Paltimatrectinib was profiled against a panel of 122 other protein kinases and was found to be
highly selective for the Trk family. The only notable off-target activity was against Ros1, with an
IC50 of 31 nM[1].

Cell-Based Activity

The anti-proliferative activity of Paltimatrectinib was evaluated in cancer cell lines harboring
NTRK fusions.

Experimental Protocol: Cell Proliferation Assay

e Cell Lines: KM-12 (colorectal cancer, TPM3-NTRK1 fusion) and MO-91 (acute myeloid
leukemia, ETV6-NTRKS3 fusion) cells were cultured in RPMI-1640 medium supplemented
with 10% fetal bovine serum.

o Procedure: Cells were seeded in 96-well plates and treated with increasing concentrations of
Paltimatrectinib for 72 hours. Cell viability was assessed using the CellTiter-Glo®
Luminescent Cell Viability Assay (Promega). EC50 values were determined from the
resulting dose-response curves.

Cell Line NTRK Fusion EC50 (nM)[1]
KM-12 TPM3-NTRK1 22
MO-91 ETV6-NTRKS 3.5

In Vivo Efficacy
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The in vivo anti-tumor efficacy of Paltimatrectinib was assessed in a subcutaneous xenograft
model using the KM-12 cell line.

Experimental Protocol: KM-12 Xenograft Model
e Animals: Female athymic nude mice (6-8 weeks old) were used.

e Tumor Implantation: 1 x 10"7 KM-12 cells were injected subcutaneously into the flank of
each mouse.

o Treatment: When tumors reached an average volume of 150-200 mm3, mice were
randomized into vehicle control and treatment groups. Paltimatrectinib was administered
intraperitoneally (IP) twice daily (BID).

e Tumor Measurement: Tumor volume was measured twice weekly with calipers and
calculated using the formula: (length x width?)/2.

e Endpoint: The study was terminated when tumors in the control group reached a
predetermined size or at the end of the dosing period. Tumor growth inhibition (TGI) was

calculated.
Treatment Group (IP, BID) Tumor Growth Inhibition (%)[1][2]
15 mg/kg Paltimatrectinib 93
30 mg/kg Paltimatrectinib 100

The activity of Paltimatrectinib in this model was comparable or superior to that of first-
generation Trk inhibitors. Furthermore, Paltimatrectinib demonstrated oral bioavailability in
both rats and mice and exhibited excellent brain penetration, a significant advantage over
existing therapies[1]. In an intracranial KM-12 xenograft model, both intraperitoneal and oral
administration of Paltimatrectinib significantly slowed tumor growth and extended survival[1].

Signaling Pathways and Mechanism of Action

Paltimatrectinib exerts its anti-tumor effects by inhibiting the kinase activity of Trk fusion
oncoproteins, thereby blocking downstream signaling pathways crucial for cancer cell
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proliferation and survival.
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Caption: Paltimatrectinib inhibits NTRK fusion protein signaling.

Conclusion

Paltimatrectinib is a next-generation, brain-penetrant pan-Trk inhibitor with potent activity
against wild-type Trk kinases and clinically relevant acquired resistance mutations. Its robust
preclinical efficacy, favorable pharmacokinetic properties, and ability to cross the blood-brain
barrier positioned it as a promising therapeutic candidate for patients with NTRK fusion-positive
cancers, including those with CNS involvement. Although the clinical development of
Paltimatrectinib has been discontinued, the data gathered during its discovery and preclinical
evaluation provide valuable insights for the continued development of targeted therapies for
genetically defined cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Paltimatrectinib: A Technical Deep Dive into its
Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15144274#paltimatrectinib-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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